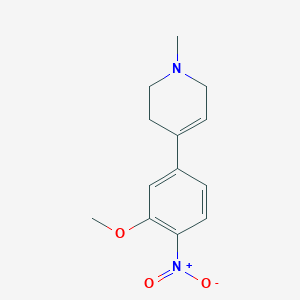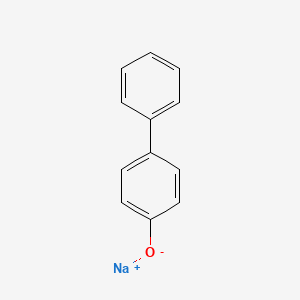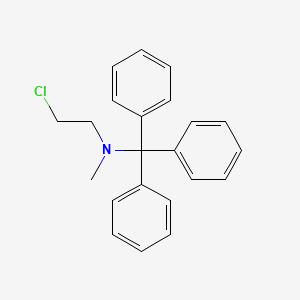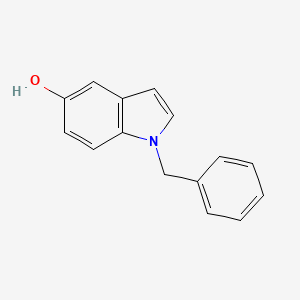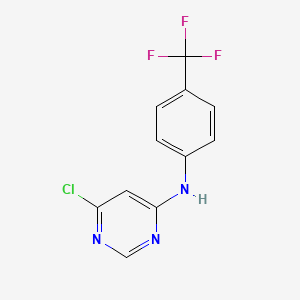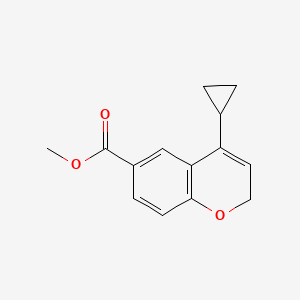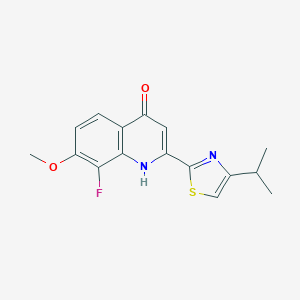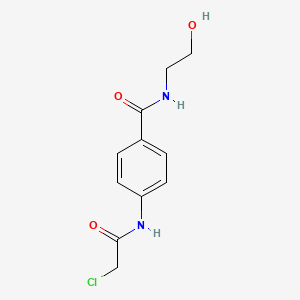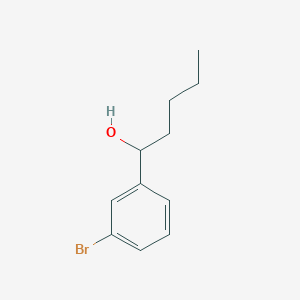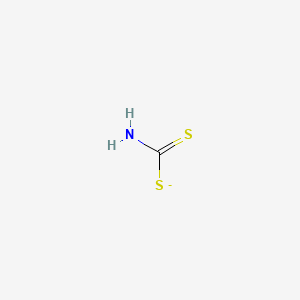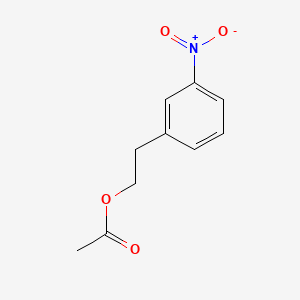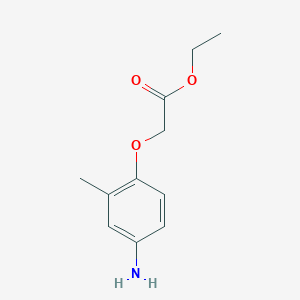![molecular formula C16H15BrINO3 B8719991 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide](/img/structure/B8719991.png)
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide
Descripción general
Descripción
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by iodination. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler benzamide derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C16H15BrINO3 |
|---|---|
Peso molecular |
476.10 g/mol |
Nombre IUPAC |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H15BrINO3/c1-21-14-6-3-10(7-15(14)22-2)9-19-16(20)12-8-11(17)4-5-13(12)18/h3-8H,9H2,1-2H3,(H,19,20) |
Clave InChI |
FIMWWPNJNDEWRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
